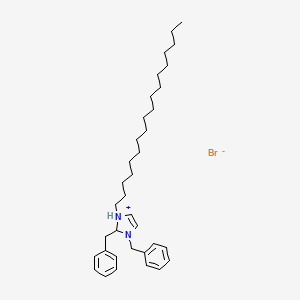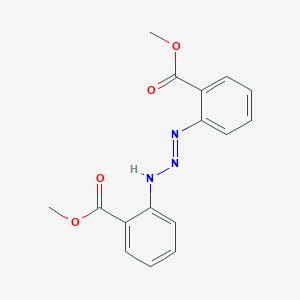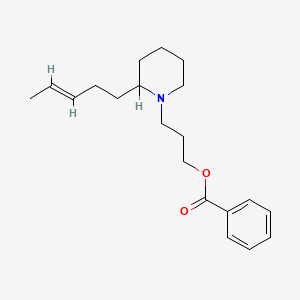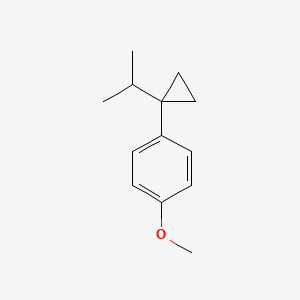
1,5-Dipropylcyclodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dipropylcyclodecane is a cycloalkane compound characterized by a ten-carbon ring with two propyl groups attached at the first and fifth carbon atoms. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. Cycloalkanes are also saturated, meaning that all of the carbon atoms that make up the ring are single-bonded to other atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Dipropylcyclodecane typically involves the cyclization of linear alkanes or the functionalization of existing cycloalkanes. One common method is the cyclization of 1,5-dipropyl-1,5-decadiene using a suitable catalyst under high-pressure conditions. Another approach involves the hydrogenation of 1,5-dipropyl-1,5-decadiene in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and high-pressure hydrogenation systems ensures efficient and high-yield production of the compound. The reaction conditions typically include temperatures ranging from 100°C to 200°C and pressures of 10 to 50 atmospheres .
Análisis De Reacciones Químicas
Types of Reactions: 1,5-Dipropylcyclodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield fully saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the cycloalkane ring, resulting in compounds like 1,5-dibromocyclodecane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated cycloalkanes
Aplicaciones Científicas De Investigación
1,5-Dipropylcyclodecane has various applications in scientific research, including:
Chemistry: Used as a model compound for studying cycloalkane reactions and mechanisms.
Biology: Investigated for its potential effects on biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a precursor in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,5-Dipropylcyclodecane involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and permeability. Additionally, its cycloalkane structure may enable it to interact with specific protein binding sites, influencing biochemical pathways .
Comparación Con Compuestos Similares
Cyclodecane: A ten-carbon cycloalkane without propyl substituents.
1,2-Dipropylcyclodecane: A cycloalkane with propyl groups attached at the first and second carbon atoms.
1,3-Dipropylcyclodecane: A cycloalkane with propyl groups attached at the first and third carbon atoms.
Uniqueness: 1,5-Dipropylcyclodecane is unique due to the specific positioning of its propyl groups, which can influence its chemical reactivity and physical properties. The spatial arrangement of the propyl groups can affect the compound’s interactions with other molecules and its behavior in various chemical reactions .
Propiedades
Número CAS |
65269-85-4 |
|---|---|
Fórmula molecular |
C16H32 |
Peso molecular |
224.42 g/mol |
Nombre IUPAC |
1,5-dipropylcyclodecane |
InChI |
InChI=1S/C16H32/c1-3-9-15-11-6-5-7-12-16(10-4-2)14-8-13-15/h15-16H,3-14H2,1-2H3 |
Clave InChI |
ALDVPSIEKNOZLB-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCCCCC(CCC1)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]-](/img/structure/B14496905.png)
![2-Azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14496912.png)
![1-[(Methylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14496915.png)
![(2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid](/img/structure/B14496918.png)



![3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile](/img/structure/B14496937.png)

![2-[2-(3,4-Diethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14496947.png)



